molecular formula C8H15Br B6232716 4-(bromomethyl)-4-methylhex-1-ene CAS No. 1882644-64-5

4-(bromomethyl)-4-methylhex-1-ene

Cat. No. B6232716
CAS RN: 1882644-64-5
M. Wt: 191.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(bromomethyl)-4-methylhex-1-ene” is likely an organic compound that contains a bromomethyl group (-CH2Br) and a methyl group (-CH3) attached to a hex-1-ene backbone. The presence of the bromomethyl group suggests that it could be used in various organic synthesis reactions as a reactant .


Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-4-methylhex-1-ene” would consist of a six-carbon chain (hex-1-ene) with a bromomethyl group and a methyl group attached to the fourth carbon .


Chemical Reactions Analysis

The bromomethyl group in the compound could potentially undergo various reactions, such as nucleophilic substitution or elimination. The alkene part of the molecule (hex-1-ene) could undergo reactions typical for alkenes, such as addition reactions .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction conditions and the other reactants present. For example, in a nucleophilic substitution reaction, a nucleophile would attack the electrophilic carbon in the bromomethyl group, leading to the substitution of the bromine atom .

Safety and Hazards

As with many organic compounds, “4-(bromomethyl)-4-methylhex-1-ene” should be handled with care. It’s likely to be harmful if swallowed or inhaled, and it may cause skin and eye irritation. It’s recommended to use personal protective equipment when handling such compounds .

Future Directions

Given the lack of specific information on “4-(bromomethyl)-4-methylhex-1-ene”, future research could focus on studying its synthesis, properties, and potential applications. It could also be interesting to explore its reactivity and the types of products it can form in various chemical reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)-4-methylhex-1-ene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of bromination.", "Starting Materials": [ "4-methylhex-1-ene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium chloride" ], "Reaction": [ "Step 1: 4-methylhex-1-ene is reacted with sulfuric acid to form the corresponding alkyl sulfate.", "Step 2: The alkyl sulfate is then treated with sodium hydroxide to produce 4-methylhex-1-ene-1-ol.", "Step 3: The alcohol is oxidized with hydrogen peroxide to form the corresponding ketone, 4-methylhex-2-one.", "Step 4: The ketone is then reacted with bromine in the presence of sodium chloride to yield 4-(bromomethyl)-4-methylhex-2-one.", "Step 5: Finally, the bromomethyl ketone is deprotonated with a strong base, such as sodium hydroxide, to form the desired product, 4-(bromomethyl)-4-methylhex-1-ene." ] }

CAS RN

1882644-64-5

Product Name

4-(bromomethyl)-4-methylhex-1-ene

Molecular Formula

C8H15Br

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.